tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone

Chemical Synthesis Quality Control Medicinal Chemistry

This is the free base form (CAS 61220-36-8), a key intermediate for antipsychotic agents such as risperidone. The 98% purity free base minimizes side‑product formation during amide bond formation and reductive amination. Its high boiling point (397.2 °C) enables elevated‑temperature reactions without solvent interference, unlike salt forms that decompose at lower temperatures. The well‑defined molecular weight (183.25 g/mol) and moderate lipophilicity (calc. LogP ~1.41) make it an ideal reference standard for HPLC/LC‑MS impurity profiling of piperidinyl‑pyrimidinone APIs.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
CAS No. 61220-36-8
Cat. No. B1315905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone
CAS61220-36-8
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CNC(=O)N(C1)C2CCNCC2
InChIInChI=1S/C9H17N3O/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8/h8,10H,1-7H2,(H,11,13)
InChIKeyWQEZNOIZYDJGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone (CAS 61220-36-8): Procurement-Relevant Overview of a Heterocyclic Building Block


Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone (CAS 61220-36-8) is a heterocyclic organic compound containing both a piperidine and a pyrimidinone moiety [1]. It is primarily utilized as a chemical building block and synthetic intermediate in medicinal chemistry and pharmaceutical research . The compound is commercially available from multiple suppliers in purities typically ranging from 95% to 98% .

Tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone: Why In-Class Compounds Are Not Interchangeable


Generic substitution of tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone with other piperidinyl-pyrimidinone analogs (e.g., hydrochloride salts or N-substituted derivatives) is not straightforward. Variations in salt form, purity, and physicochemical properties (e.g., boiling point, density) directly impact reaction yields, purification efficiency, and reproducibility in downstream synthetic applications [1]. The specific free base form (CAS 61220-36-8) offers distinct solubility and stability profiles compared to its hydrochloride salt (CAS 1354954-32-7), making it the preferred starting material for certain synthetic routes .

Tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone: Quantifiable Differentiators vs. Analogs


Comparative Purity Grade Availability: 98% vs. Industry Standard 95%

The compound is commercially available at a purity of 98%, which exceeds the more common 95% grade offered for many heterocyclic building blocks . This higher purity specification reduces the risk of side reactions and simplifies purification steps in multi-step syntheses . In contrast, the hydrochloride salt analog (CAS 1354954-32-7) is typically supplied at 95% purity .

Chemical Synthesis Quality Control Medicinal Chemistry

Physicochemical Property Differentiation: Boiling Point and Density vs. Hydrochloride Salt

The free base form of tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone exhibits a calculated boiling point of 397.2 ± 31.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ [1]. These properties differ significantly from its hydrochloride salt analog, which has a higher molecular weight (219.71 g/mol) and altered solubility due to its ionic nature . The higher boiling point of the free base may be advantageous for reactions requiring elevated temperatures without solvent interference, whereas the salt form may be preferred for aqueous solubility.

Process Chemistry Purification Formulation

Synthetic Utility as a Non-Salt Building Block for Base-Sensitive Reactions

As a free base, tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone avoids the introduction of chloride counterions present in the hydrochloride salt (CAS 1354954-32-7). This is critical in base-sensitive transformations (e.g., alkylations, acylations) where chloride ions could interfere with catalyst activity or promote unwanted side reactions . The compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antipsychotic agents like risperidone .

Organic Synthesis Reaction Compatibility Medicinal Chemistry

Molecular Weight and Lipophilicity: Impact on Chromatographic Behavior

With a molecular weight of 183.25 g/mol and a calculated logP of approximately 1.41 [1], tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone exhibits distinct chromatographic retention compared to heavier or more lipophilic analogs. For instance, the hydrochloride salt has a molecular weight of 219.71 g/mol , which alters its elution profile in reverse-phase HPLC. This difference is exploited in analytical method development and purification strategies [2].

Analytical Chemistry Purification Drug Discovery

Tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone: High-Value Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Piperidine-Containing Drug Candidates

Given its role as a key intermediate in the synthesis of antipsychotic agents like risperidone , tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone is a strategic building block for medicinal chemistry programs targeting central nervous system disorders. The availability of high-purity (98%) free base reduces the risk of side-product formation during amide bond formation and reductive amination steps common in drug candidate synthesis.

Process Chemistry: Optimization of High-Temperature Reactions

The high boiling point of 397.2 ± 31.0 °C makes the free base form suitable for reactions requiring elevated temperatures without solvent interference, such as melt-phase condensations or reactions in high-boiling solvents. This property distinguishes it from salt forms that may decompose or melt at lower temperatures, providing a clear advantage in process intensification and solvent-free synthesis.

Analytical Method Development: Chromatographic Standardization

The compound's well-defined molecular weight (183.25 g/mol) and moderate lipophilicity (calc. LogP ~1.41) make it a reliable reference standard for developing HPLC and LC-MS methods targeting structurally related piperidinyl-pyrimidinone impurities in active pharmaceutical ingredients (APIs). Its distinct retention time relative to salt forms enables accurate quantification in complex matrices.

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